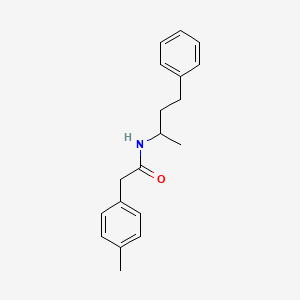

![molecular formula C14H11F3N2O5S B4050993 (4-methoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4050993.png)

(4-methoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine

Übersicht

Beschreibung

(4-methoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine is a useful research compound. Its molecular formula is C14H11F3N2O5S and its molecular weight is 376.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 376.03407712 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers, closely related to the chemical structure of interest, are used as high-yield photoreagents for protein crosslinking and affinity labeling. They are unreactive in the dark under biological conditions but react quantitatively with amines upon irradiation. This property makes them useful for creating bifunctional affinity reagents, potentially enabling precise targeting of proteins without hindering their function (Jelenc, Cantor, & Simon, 1978).

Novel Routes to Substituted 10-Phenylacridones

The chemical framework of (4-methoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine lends itself to innovative synthetic pathways. One example involves displacement reactions leading to substituted 10-phenylacridones, showcasing enhanced reactivity towards aromatic amines. This pathway opens up new possibilities for designing compounds with previously inaccessible substitution patterns (Gorvin & Whalley, 1979).

Preparation of Secondary Amines

The synthesis of secondary amines from primary amines via 2-Nitrobenzenesulfonamides demonstrates the versatility of nitrophenyl sulfonamide derivatives in chemical transformations. This approach highlights a method for the N-alkylation of amines, contributing to the broader field of organic synthesis and chemical modification (Kurosawa, Kan, & Fukuyama, 2003).

Improved Water Flux in Nanofiltration Membranes

Sulfonated aromatic diamine monomers, similar in functionality to the compound of interest, have been used to create thin-film composite nanofiltration membranes with significantly improved water flux. These membranes exhibit enhanced surface hydrophilicity without sacrificing dye rejection, offering promising applications in water treatment and purification technologies (Liu et al., 2012).

Novel Compounds with Potential Pesticidal Activity

Derivatives incorporating halogenmethylsulfonyl moieties, akin to the compound , have been synthesized with the potential for use as novel pesticides. The synthesis and subsequent modification of these compounds offer insights into the development of new herbicides and fungicides with enhanced activity profiles (Borys, Korzyński, & Ochal, 2012).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O5S/c1-24-10-4-2-9(3-5-10)18-12-7-6-11(8-13(12)19(20)21)25(22,23)14(15,16)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECCPHFKTVDHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-METHYLPROPANAMIDO)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4050914.png)

![4-Chloro-6-[(4-chloro-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4050922.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4050943.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4050948.png)

![1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA](/img/structure/B4050949.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4050962.png)

![N-(3,4-dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4050965.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4050971.png)

![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B4050984.png)

![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B4051004.png)

![8-methoxy-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4051009.png)